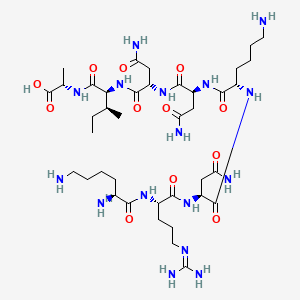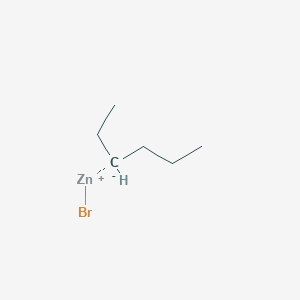![molecular formula C13H8ClNO B1599496 11-氯代二苯并[b,f][1,4]噁嗪 CAS No. 62469-61-8](/img/structure/B1599496.png)
11-氯代二苯并[b,f][1,4]噁嗪
描述
11-Chlorodibenzo[b,f][1,4]oxazepine is a heterocyclic compound with a molecular formula of C13H8ClNO It is part of the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse pharmacological activities
科学研究应用
11-Chlorodibenzo[b,f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
11-Chlorodibenzo[b,f][1,4]oxazepine is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives, such as loxapine and amoxapine, are known for their antipsychotic and antidepressant action . They are used as agents in the treatment of psychiatric disorders . The primary targets of these compounds are likely to be similar to those of loxapine and amoxapine, which include various neurotransmitter receptors in the brain .
Mode of Action
Based on its structural similarity to loxapine and amoxapine, it is likely to interact with neurotransmitter receptors in the brain . This interaction can lead to changes in neurotransmitter levels, which can result in altered mood and behavior .
Biochemical Pathways
Given its structural similarity to loxapine and amoxapine, it may affect similar pathways . These could include pathways involving neurotransmitters such as dopamine and serotonin, which are known to play crucial roles in mood regulation .
Pharmacokinetics
Based on its structural similarity to other dibenzo[b,f][1,4]oxazepine derivatives, it is likely to have similar pharmacokinetic properties .
Result of Action
Based on its structural similarity to loxapine and amoxapine, it is likely to have similar effects, which could include alterations in neurotransmitter levels and subsequent changes in mood and behavior .
Action Environment
The action, efficacy, and stability of 11-Chlorodibenzo[b,f][1,4]oxazepine are likely to be influenced by various environmental factors. These could include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Chlorodibenzo[b,f][1,4]oxazepine typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. One method involves the use of phenyl chloroformate to generate a carbamate intermediate, which is then transformed into various urea derivatives using microwave-induced reactions. The final step involves a phosphorous oxychloride-induced cyclocondensation to form the target compound .
Industrial Production Methods: Industrial production methods for 11-Chlorodibenzo[b,f][1,4]oxazepine are not extensively documented. the described synthetic routes can be scaled up for industrial applications, particularly the use of microwave-induced reactions and phosphorous oxychloride-induced cyclocondensation, which offer high yields and efficiency .
化学反应分析
Types of Reactions: 11-Chlorodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepines, amine derivatives, and oxides .
相似化合物的比较
Loxapine: An antipsychotic drug with a similar structure, used to treat schizophrenia.
Amoxapine: An antidepressant with a similar structure, used to treat major depressive disorder.
2-Chlorodibenzo[b,f][1,4]oxazepin-11-one: A related compound used in various chemical syntheses.
Uniqueness: 11-Chlorodibenzo[b,f][1,4]oxazepine is unique due to its specific chlorine substitution at the 11th position, which imparts distinct chemical and pharmacological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
6-chlorobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRYWGUCOATEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427657 | |
| Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62469-61-8 | |
| Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)
